N,N-dimethyl-2-phenylsulfanylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-11(2)10(12)8-13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAIRJLVZLAMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dimethyl 2 Phenylsulfanylacetamide and Analogs
Classical and Modern Synthetic Routes to Phenylsulfanylacetamides
The construction of the N,N-dimethyl-2-phenylsulfanylacetamide scaffold can be achieved through several key synthetic disconnections. These approaches primarily involve either forming the amide bond as a final step or introducing the phenylsulfanyl moiety onto a pre-existing acetamide (B32628) framework.
Amide Formation from Activated Carboxylic Acid Derivatives and Dimethylamine (B145610)
A fundamental approach to synthesizing this compound involves the coupling of 2-phenylthioacetic acid with dimethylamine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Common strategies for activating the carboxylic acid include its conversion to an acid chloride or the use of a coupling reagent. The acid chloride route, while effective, can sometimes be harsh for sensitive substrates. Modern peptide coupling reagents offer a milder and often more efficient alternative. These reagents react with the carboxylic acid to form a highly reactive intermediate, which then readily reacts with dimethylamine to form the desired amide. peptide.comuni-kiel.de
A variety of coupling reagents are available, each with its own advantages. sigmaaldrich.com Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic examples. peptide.com Phosphonium salts, such as BOP and PyBOP, and aminium/uronium salts, like HBTU, HATU, and TBTU, are also widely used and often provide higher yields and cleaner reactions. peptide.comuni-kiel.desigmaaldrich.com The choice of coupling reagent and reaction conditions can be optimized to maximize the yield and purity of this compound.
In some instances, enzymatic approaches have been explored for amide bond formation. For example, the adenylation domain of tyrocidine synthetase 1 has been used to activate L-tryptophan for subsequent reaction with various amines, including dimethylamine, to form tryptophyl-N-alkylamides. nih.gov While not directly applied to 2-phenylthioacetic acid, this demonstrates the potential for biocatalytic methods in amide synthesis. rsc.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Byproducts | Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Urea derivatives | DCC byproduct is poorly soluble; DIC byproduct is more soluble. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Phosphine oxide derivatives | Generally provide clean reactions and high yields. peptide.comuni-kiel.desigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Guanidinium derivatives | Highly efficient and fast-reacting. peptide.comuni-kiel.desigmaaldrich.com |
| Imidazolium-based | CDI | Imidazole | Can be used for one-pot synthesis from carboxylic acids. researchgate.netresearchgate.net |
Synthetic Strategies Involving α-Halogenated Acetamide Precursors
An alternative and widely employed strategy is the reaction of a nucleophilic sulfur species, typically thiophenol or its corresponding thiolate, with an α-halogenated acetamide precursor. The most common precursor for the synthesis of this compound is 2-chloro-N,N-dimethylacetamide.
This reaction is a classic example of nucleophilic substitution, where the thiolate anion displaces the chloride from the α-carbon of the acetamide. The reaction is typically carried out in the presence of a base to deprotonate the thiophenol, generating the more nucleophilic thiolate. Common bases used for this purpose include potassium hydroxide (B78521), sodium hydride, or an alkali metal salt like sodium acetate. nih.govgoogle.com The choice of solvent is also crucial and can range from polar aprotic solvents like DMF or acetone (B3395972) to less polar solvents like dioxane.
The synthesis of the precursor, 2-chloro-N,N-dimethylacetamide, can be achieved by reacting chloroacetyl chloride with dimethylamine. google.com This reaction is often performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct.
A similar approach has been used to synthesize N-substituted analogs, such as N-phenyl-2-(phenylsulfanyl)acetamide, by reacting 2-chloro-N-phenylacetamide with a source of the phenylsulfanyl group. nih.gov
Approaches Utilizing Sulfonyl Derivatives for Sulfide (B99878) Bond Formation
A more recent and innovative approach involves the use of sulfonyl derivatives to form the sulfide bond. In one reported synthesis of N-phenyl-2-(phenylsulfanyl)acetamide, benzenesulfonylguanidine was reacted with 2-chloro-N-phenylacetamide in the presence of potassium hydroxide. nih.govresearchgate.net This method provides a direct and efficient route to the desired product. While this specific example leads to an N-phenyl analog, the principle could potentially be adapted for the synthesis of this compound.
Derivatization and Analog Synthesis
The core structure of this compound can be readily modified to generate a wide range of analogs. These modifications can involve altering the substituents on the amide nitrogen or replacing the carbonyl oxygen with sulfur.
Synthesis of N-Substituted Phenylsulfanylacetamide Analogs
The synthesis of N-substituted phenylsulfanylacetamide analogs generally follows the same synthetic principles outlined above. One common method is the reaction of 2-chloro-N-substituted acetamides with thiophenol or a derivative thereof. nih.gov This allows for the introduction of a wide variety of substituents on the amide nitrogen, including alkyl, aryl, and heterocyclic groups.
For example, a series of N-(substituted) thioacetamide (B46855) quinazolinone benzenesulfonamides were synthesized by reacting a quinazolinone thiol with various 2-chloro-N-substituted acetamides. nih.gov Similarly, N-substituted Clausenamide analogues have been synthesized, demonstrating the versatility of these methods for creating complex molecules. nih.gov
Alternatively, one could start with 2-phenylthioacetic acid and couple it with a variety of primary or secondary amines using the amide bond formation techniques described in section 2.1.1. This approach offers a high degree of flexibility in the final structure of the analog.
Table 2: Examples of N-Substituted Phenylsulfanylacetamide Analogs
| Amine Precursor | Halogenated Precursor | Resulting Analog |
|---|---|---|
| Aniline | 2-chloroacetyl chloride | 2-chloro-N-phenylacetamide nih.govresearchgate.net |
| Various substituted anilines | 2-chloroacetyl chloride | 2-chloro-N-(substituted phenyl)acetamides nih.gov |
| Various primary and secondary amines | 2-phenylthioacetyl chloride | N-substituted-2-phenylsulfanylacetamides |
Preparation of Thioamide Analogs (e.g., N,N-Dimethyl-2-phenyl(thioacetamide))
The conversion of the amide functionality in this compound to a thioamide results in the formation of N,N-dimethyl-2-phenyl(thioacetamide). Thioamides are often synthesized from their corresponding amides by treatment with a thionating agent. The most common thionating agents are phosphorus pentasulfide (P₂S₅) and Lawesson's reagent. wikipedia.orgorganic-chemistry.org These reagents effectively replace the carbonyl oxygen with a sulfur atom.
More contemporary methods for thioamide synthesis have also been developed. These include the reaction of nitroalkanes with amines in the presence of elemental sulfur and a base, offering a direct route to thioamides. nih.gov Another approach involves the reaction of ketones with amines and elemental sulfur. mdpi.com While not explicitly reported for N,N-dimethyl-2-phenyl(thioacetamide), these modern methods provide potential alternative synthetic routes. researchgate.net
The synthesis of N,N-dimethyl-2-phenylethanethioamide, a related compound, has been documented, and its characterization data is available. nih.govnist.gov This suggests that the synthesis of the target thioamide analog is feasible using established chemical transformations.
Optimization of Reaction Conditions and Scalability Considerations
The efficient synthesis of this compound and its analogs hinges on the careful optimization of reaction parameters to maximize yield and purity while ensuring the process is scalable for potential industrial applications. Key considerations in this endeavor include the choice of starting materials, catalysts, solvents, reaction temperature, and time.
A common route to N-arylthioacetamides involves the reaction of a substituted thiol with a haloacetamide. For instance, the synthesis of the closely related N-phenyl-2-(phenylsulfanyl)acetamide has been achieved by reacting benzenesulfonylguanidine with 2-chloro-N-phenylacetamide in refluxing 1,4-dioxane (B91453) with potassium hydroxide. researchgate.netnih.gov This approach highlights the importance of a suitable base and solvent system to facilitate the nucleophilic substitution reaction.
For the synthesis of N,N-dialkyl analogs like this compound, direct N-alkylation of a primary or secondary amide is a potential pathway. However, this can often lead to a mixture of mono- and di-alkylated products. javeriana.edu.co The optimization of this process involves careful control of stoichiometry, the nature of the base, and the alkylating agent. For example, using a strong base like sodium hydride (NaH) can drive the reaction towards the desired N,N-dialkylated product, although the ratio of mono- to di-alkylated product is sensitive to the equivalents of the base used. javeriana.edu.co
The direct amidation of carboxylic acids represents another viable and atom-economical route. The use of catalysts is often necessary to overcome the formation of unreactive carboxylate-ammonium salts. Nickel(II) chloride (NiCl2) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamines, proceeding in moderate to excellent yields. nih.govresearchgate.net This method is attractive for its eco-friendly nature and the potential for catalyst recycling. nih.govresearchgate.net The optimization of such a process would involve screening different metal catalysts, catalyst loading, temperature, and solvent to achieve the highest efficiency for the specific substrate this compound.
Table 1: Illustrative Optimization Parameters for Analogous Amidation Reactions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NiCl2 (10) | Toluene | 110 | 20 | 85 | researchgate.net |
| 2 | None | Toluene | 110 | 24 | 28.4 | nih.gov |
| 3 | HCl (5) | Toluene | 110 | 24 | 25 | nih.gov |
This table illustrates the effect of a catalyst on a similar amidation reaction, highlighting the importance of catalyst selection in optimizing the synthesis.
Scalability is a critical factor for the industrial production of this compound. soci.org Processes that are efficient on a laboratory scale may face challenges when scaled up, such as issues with heat transfer, mixing, and purification. The choice of reagents and solvents becomes paramount, with a preference for less hazardous and more environmentally benign options. Continuous flow chemistry offers a promising solution to many scalability challenges, providing better control over reaction parameters and enhancing safety, especially for exothermic reactions. soci.orgresearchgate.netnih.goveuropa.eu The development of scalable processes often involves a shift from batch to continuous manufacturing. nih.gov
Emerging Synthetic Techniques Applicable to Related Structures
The field of organic synthesis is continually evolving, with new techniques emerging that offer advantages in terms of efficiency, sustainability, and access to novel chemical space. Several of these modern methods are applicable to the synthesis of this compound and its analogs.
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. javeriana.edu.cojaveriana.edu.coresearchgate.netresearchgate.net This technique has been successfully applied to the synthesis of a wide range of N-heterocycles and amides. javeriana.edu.cojaveriana.edu.coresearchgate.netresearchgate.net For the synthesis of N-alkylated benzotriazole (B28993) derivatives, microwave irradiation significantly improved yields compared to conventional heating. nih.gov A comparative study on the synthesis of 4,6-diarylpyrimidines showed that while conventional heating gave higher yields over longer periods, microwave-assisted synthesis provided acceptable to good yields in substantially shorter times. javeriana.edu.cojaveriana.edu.coresearchgate.net This suggests that microwave-assisted synthesis could be a viable and efficient method for the rapid preparation of this compound.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.netnih.govnih.govresearchgate.net This technique has been employed for the synthesis of various heterocyclic compounds and thioamides. researchgate.netnih.govnih.govresearchgate.net An ultrasound-promoted synthesis of thioamide derivatives using a nano-biopolymeric catalyst in aqueous media has been reported as a green and facile method. researchgate.net The use of ultrasound can lead to shorter reaction times and milder conditions, making it an attractive green chemistry approach. nih.gov
Flow Chemistry: Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters, improved safety, and seamless scalability. soci.orgresearchgate.netnih.goveuropa.eusyrris.com This technique is particularly well-suited for multi-step syntheses and for handling hazardous reagents. nih.gov The automation of flow chemistry systems allows for rapid optimization of reaction conditions and the generation of compound libraries. soci.orgsyrris.com The application of flow chemistry to amide bond formation has been extensively studied and could be readily adapted for the continuous production of this compound, offering significant advantages in terms of efficiency and process control.
Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase chemistry. beilstein-journals.orgnih.gov This technique has been successfully used for the synthesis of various amides and thioureas. beilstein-journals.orgnih.gov The click-type coupling of amines with isothiocyanates to form thioureas has been shown to proceed in quantitative yields with short reaction times under mechanochemical conditions. beilstein-journals.org Given the solid-state nature of many starting materials, mechanochemistry could provide a highly efficient and sustainable route to this compound.
Table 2: Comparison of Conventional and Emerging Synthesis Methods for Related Compounds
| Method | Typical Conditions | Advantages | Disadvantages | Reference |
| Conventional Heating | Reflux in organic solvent, hours to days | Well-established, predictable | Long reaction times, high energy consumption, solvent waste | javeriana.edu.cojaveriana.edu.coresearchgate.net |
| Microwave-Assisted | Sealed vessel, minutes to hours, elevated temperature and pressure | Rapid reactions, higher yields, improved purity | Requires specialized equipment, potential for localized overheating | javeriana.edu.cojaveriana.edu.coresearchgate.netnih.gov |
| Ultrasound-Assisted | Ultrasonic bath/probe, room temperature to moderate heating, minutes to hours | Milder conditions, shorter reaction times, green | Effects can be substrate-dependent, scalability can be challenging | researchgate.netnih.govnih.govresearchgate.net |
| Flow Chemistry | Continuous pumping of reagents through a reactor, precise temperature/pressure control | Excellent process control, enhanced safety, scalable, automatable | Higher initial equipment cost, potential for clogging with solids | soci.orgresearchgate.netnih.goveuropa.eusyrris.com |
| Mechanochemistry | Ball milling, solvent-free or with minimal solvent, minutes to hours | Solvent-free, high efficiency, access to different reactivity | Can be substrate-dependent, scalability requires larger mills | beilstein-journals.orgnih.gov |
This table provides a general comparison, and the suitability of each method would need to be evaluated for the specific synthesis of this compound.
Extensive searches for ¹H NMR, ¹³C NMR, IR spectroscopy, and X-ray crystallography data specific to this compound did not yield the necessary detailed research findings, such as chemical shifts, coupling constants, infrared absorption frequencies, or crystallographic parameters. While some search results mentioned the synthesis of the compound, they did not provide the in-depth analytical data required to populate the specified sections and subsections of the article.
Information was found for a similar compound, N-phenyl-2-(phenylsulfanyl)acetamide, but due to the structural difference (a phenyl group attached to the amide nitrogen instead of two methyl groups), this data is not applicable. Adherence to scientific accuracy and the strict constraints of the request preclude the use of data from analogous but distinct molecules.
Therefore, without access to primary research data for this compound, the generation of a scientifically accurate and detailed article as outlined is not possible.
Advanced Spectroscopic Characterization and Structural Analysis
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Analysis of Crystal Packing and Lattice Dynamics
A comprehensive analysis would involve single-crystal X-ray diffraction, which could elucidate the precise atomic coordinates within the unit cell. From this data, a detailed picture of the crystal packing can be constructed. It is anticipated that the packing would be influenced by a combination of weak intermolecular forces. Although direct hydrogen bonding is not expected due to the N,N-dimethyl substitution, C-H···O and C-H···π interactions are likely to be significant. The phenyl ring and the carbonyl oxygen atom would be prime candidates for participating in such interactions, creating a complex three-dimensional network.
For instance, in the related compound N-phenyl-2-(phenylsulfanyl)acetamide, the crystal structure reveals that N—H⋯O hydrogen bonds and C—H⋯π interactions are the primary forces dictating the molecular arrangement, forming chains and linking them into a larger network. Similarly, studies on other acetamide (B32628) derivatives show the importance of hydrogen bonds and π–π stacking interactions in forming the supramolecular assembly.
Lattice dynamics, which describes the collective vibrations of atoms within the crystal lattice, could be investigated using techniques such as low-frequency Raman or terahertz spectroscopy. These methods would provide insight into the phonon modes of the crystal, which are directly related to the strength and nature of the intermolecular interactions.
Table 1: Anticipated Crystallographic Parameters for N,N-dimethyl-2-phenylsulfanylacetamide (Note: This table is hypothetical as experimental data is not available. The values are based on typical parameters for similar organic compounds.)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z (molecules/unit cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.1 - 1.3 |
Elemental Analysis for Compositional Purity and Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, thereby confirming its compositional purity. For this compound (C₁₀H₁₃NOS), this method would involve combusting a sample of the compound under controlled conditions and quantifying the resulting amounts of carbon dioxide, water, and nitrogen gas. The sulfur content is typically determined by other methods, such as ion chromatography after combustion.
The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur would be compared against the theoretically calculated values based on its molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) is a strong indicator of the compound's purity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 61.50 |
| Hydrogen | H | 1.008 | 13 | 13.10 | 6.71 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.17 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.19 |
| Sulfur | S | 32.07 | 1 | 32.07 | 16.42 |
| Total | 195.28 | 100.00 |
In a research context, the results would be presented as a comparison, as shown in the hypothetical example below.
Table 3: Hypothetical Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
| Carbon | 61.50 | 61.45 |
| Hydrogen | 6.71 | 6.75 |
| Nitrogen | 7.17 | 7.12 |
| Sulfur | 16.42 | 16.38 |
This rigorous verification ensures that the material under study is indeed the target compound and is free from significant impurities, which is a prerequisite for any further chemical or biological investigation.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting molecular properties from first principles.
Density Functional Theory (DFT) and ab initio methods are workhorses of modern computational chemistry used to determine the electronic structure and energy of a molecule. A typical study would involve geometry optimization of N,N-dimethyl-2-phenylsulfanylacetamide to find its most stable three-dimensional conformation. Subsequent calculations would yield thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy. Different levels of theory and basis sets (e.g., B3LYP/6-311++G(d,p)) would be employed to ensure the accuracy of the results. As of now, no such specific energetic data has been published for this compound.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. From these energies, chemical reactivity descriptors such as chemical potential, hardness, and softness would be calculated to predict the compound's reactivity. For this compound, this analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |
| HOMO-LUMO Energy Gap | ΔE | Data not available |
This table is for illustrative purposes only. No published data exists for this compound.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and positive potential near the hydrogen atoms of the methyl groups. This analysis is invaluable for understanding sites for intermolecular interactions.
Investigation of Intermolecular Interactions
The study of non-covalent interactions is critical for understanding how molecules interact with each other in solid or liquid phases.
While this compound does not have a classic hydrogen bond donor like an N-H or O-H group, it can act as a hydrogen bond acceptor at the carbonyl oxygen. It could also participate in weaker C-H···O or C-H···π interactions. A computational study would identify these potential interactions in a dimer or a larger cluster of molecules, calculating their interaction energies and geometric parameters to determine their strength and significance.
Non-Covalent Interaction (NCI) analysis is a powerful method for visualizing and characterizing weak interactions. It is based on the electron density and its reduced density gradient (RDG). The analysis generates 3D isosurfaces where different colors signify different types of interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. A 2D plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue further quantifies these interactions. For this compound, this analysis would provide a detailed picture of the van der Waals forces and any weak hydrogen bonds that dictate its condensed-phase behavior.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
For N-phenyl-2-(phenylsulfanyl)acetamide, the crystal structure reveals the formation of chains of molecules linked by N—H⋯O hydrogen bonds. nih.govnih.gov These chains are further interconnected by C—H⋯π interactions, creating a three-dimensional network. nih.govnih.gov The analysis of a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, using Hirshfeld surface analysis, showed that the most significant contacts in its crystal structure are H⋯H, H⋯Cl/Cl⋯H, H⋯C/C⋯H, H⋯O/O⋯H, and H⋯S/S⋯H interactions. nih.gov Furthermore, π–π stacking interactions between inversion-related molecules were also identified as contributing to the crystal packing. nih.gov
Based on these findings, a Hirshfeld surface analysis of this compound would be expected to reveal the relative contributions of various intermolecular contacts. The table below illustrates the types of intermolecular contacts and their percentage contributions as observed in the related compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, which can serve as a model for understanding the interactions in this compound. nih.gov
| Intermolecular Contact | Percentage Contribution |
| H···H | 45.0% |
| H···Cl/Cl···H | 15.6% |
| H···C/C···H | 12.5% |
| H···O/O···H | 8.8% |
| H···S/S···H | 7.9% |
| C···C | 4.9% |
| S···C/C···S | 2.0% |
| O···C/C···O | 1.4% |
| Cl···C/C···Cl | 1.1% |
| O···O | 0.8% |
This table is based on data from a related compound and is illustrative of the expected interactions for this compound.
Reaction Mechanism and Pathway Elucidation
Understanding the mechanisms of chemical reactions is a fundamental goal of computational chemistry. This involves identifying transition states, calculating activation energies, and analyzing the changes in electronic structure throughout a reaction.
The localization of transition states and the profiling of activation energies are crucial for predicting reaction rates and understanding reaction pathways. nih.govnih.gov For reactions involving phenylsulfanylacetamides, such as their synthesis or further functionalization, computational methods can be employed to model the reaction coordinates. For instance, in the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide from a sulfonylguanidine (B1260306) derivative and 2-chloro-N-phenylacetamide, a transition state for the nucleophilic substitution reaction could be located. nih.gov The activation energy for this process would determine the feasibility and rate of the reaction under specific conditions. Computational studies on similar SN2 reactions have shown that the energy barrier is influenced by the nature of the nucleophile, the electrophile, and the solvent. nih.gov
The Electron Localization Function (ELF) provides a powerful method for visualizing and analyzing the changes in chemical bonding during a reaction. acs.orgwikipedia.orgcdnsciencepub.comjussieu.fr An ELF analysis of a reaction involving the formation or cleavage of bonds in this compound would reveal the evolution of electron density, showing how electron pairs are reorganized. For the amide bond in the acetamide (B32628) moiety, ELF analysis has shown that the nitrogen lone pair contributes significantly to the bonding, which is characteristic of the resonance stabilization in amides. acs.org During a reaction, changes in the ELF basins of attraction would indicate the breaking of old bonds and the formation of new ones, providing a detailed picture of the electronic rearrangements. cdnsciencepub.com
Molecular dynamics (MD) simulations allow for the exploration of the conformational landscape of a molecule and can provide insights into its reactivity. nih.gov For a flexible molecule like this compound, MD simulations can identify the most stable conformations and the energy barriers between them. The crystal structure of the related N-phenyl-2-(phenylsulfanyl)acetamide shows a specific conformation where the phenyl and acetamide groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane. nih.gov MD simulations could reveal whether this conformation is maintained in solution and explore other accessible conformations. Furthermore, by combining MD with quantum mechanical calculations (QM/MM), one could simulate a reaction in a solvent environment, providing a more realistic model of its reactivity.
Molecular Modeling and Structure-Based Optimization in Chemical Systems
Molecular modeling techniques are instrumental in the design and optimization of chemical systems with desired properties. ijper.org For phenylsulfanylacetamide derivatives, which have potential applications in medicinal chemistry and materials science, molecular modeling can guide the synthesis of new compounds with enhanced activity or specific characteristics. nih.gov
By understanding the structure-activity relationships through computational analysis, modifications can be made to the molecular structure of this compound to improve its properties. For example, if the goal is to enhance its interaction with a biological target, docking studies could be performed to predict the binding mode and affinity. The results of these simulations can then suggest modifications to the phenyl rings or the acetamide group to optimize these interactions. The structural data from N-phenyl-2-(phenylsulfanyl)acetamide, with its defined torsion angles and intermolecular interactions, provides a solid foundation for such in-silico design efforts. nih.govresearchgate.net
Chemical Reactivity and Transformation Pathways
Reactions Involving the Thioether Linkage
The sulfur atom in the thioether linkage is a key site for reactivity, primarily involving oxidation and cleavage reactions.
The thioether group of N,N-dimethyl-2-phenylsulfanylacetamide can be selectively oxidized to form the corresponding sulfoxide (B87167) or further oxidized to the sulfone. This transformation is significant as sulfoxides and sulfones are important compounds in various chemical applications. organic-chemistry.org The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.orgresearchgate.net
A common and environmentally friendly method for this oxidation involves the use of hydrogen peroxide, often in the presence of a catalyst. sci-hub.senih.gov For instance, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions. nih.gov For the synthesis of sulfones, stronger oxidizing conditions or different catalytic systems, such as those involving niobium carbide or sodium tungstate, can be employed with hydrogen peroxide. organic-chemistry.orgsci-hub.se
The selective oxidation of a similar compound, 2-[(diphenylmethyl)thio]acetamide, to its sulfoxide (Modafinil) is a well-established industrial process, often using hydrogen peroxide in acetic acid. mdpi.com This suggests that this compound would behave similarly.
Table 1: Common Reagents for Thioether Oxidation
| Product | Reagent | Catalyst/Solvent | Notes |
|---|---|---|---|
| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | High selectivity, metal-free conditions. nih.gov |
| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Catalyst is recoverable and reusable. organic-chemistry.org |
| Sulfone | Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Catalyst is recoverable and reusable. organic-chemistry.org |
The carbon-sulfur bond in the thioether linkage is susceptible to cleavage under certain conditions. Electrochemical methods have been developed for the regioselective cleavage of the C(sp³)–S bond in alkyl aryl thioethers. rsc.org This electro-oxidative approach can generate cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles. For example, in the presence of an oxygen nucleophile, this cleavage can lead to the formation of aldehydes or ketones and sulfinates. rsc.org Applying this to this compound would be expected to yield phenylsulfinate and a derivative of N,N-dimethylacetamide.
Transformations at the Amide Moiety
The amide group is another key functional handle in this compound, allowing for hydrolysis, functionalization, and conversion to other related functional groups.
Amide bonds are known to undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine. libretexts.orglibretexts.org
Acidic Hydrolysis : Heating this compound with a dilute acid, such as hydrochloric acid, would break the amide bond. This reaction is technically a reaction with water, catalyzed by the acid, and would produce 2-phenylsulfanylacetic acid and dimethylammonium ions. libretexts.orgyoutube.com
Basic Hydrolysis : When heated with a base like sodium hydroxide (B78521), the amide bond also cleaves. This reaction involves the hydroxide ion as a nucleophile and would yield the sodium salt of 2-phenylsulfanylacetic acid and dimethylamine (B145610). libretexts.orgyoutube.com
Beyond hydrolysis, the amide bond can be functionalized. A notable transformation is the direct esterification of amides. This can be achieved without transition metals by using dimethyl sulfate, which activates the C-N bond of the amide, making it susceptible to nucleophilic attack by an alcohol. researchgate.netnih.gov This method has been shown to be effective for a wide range of N,N-disubstituted amides. researchgate.net
Table 2: Amide Transformation Products
| Reaction | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | Heat, Dilute Acid (e.g., HCl) | 2-phenylsulfanylacetic acid + Dimethylammonium chloride |
| Basic Hydrolysis | Heat, Base (e.g., NaOH) | Sodium 2-phenylsulfanylethanoate + Dimethylamine |
The amide group can be converted to a thioamide, which is an isosteric analogue with significant applications in chemistry and biology. nih.gov A standard method for this transformation is the use of Lawesson's reagent. For example, the closely related N,N-dimethyl-2-phenylacetamide can be converted to N,N-dimethyl-2-phenyl(thioacetamide) by heating with Lawesson's reagent in toluene. chemicalbook.com It is expected that this compound would react similarly to yield N,N-dimethyl-2-phenylsulfanyl(thioacetamide). Thioamides themselves are more resistant to hydrolysis than their corresponding amides. nih.gov
Reactions at the α-Carbon and Aromatic Rings
The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) and the phenyl ring also present sites for chemical reactions.
The hydrogens on the α-carbon of this compound are acidic due to their position next to the electron-withdrawing carbonyl group. libretexts.org This allows for the formation of an enolate anion in the presence of a strong base, such as lithium diisopropylamide (LDA). libretexts.org This enolate can then act as a nucleophile in various reactions, such as alkylation, allowing for the introduction of new substituents at the α-position. These reactions are fundamental in carbon-carbon bond formation. youtube.com
Substitution Reactions and Functionalization
The reactivity of this compound allows for various substitution and functionalization reactions, primarily targeting the α-carbon and the amide bond itself. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from studies on analogous α-keto thioethers and thioamides.
The methylene group (α-carbon) positioned between the carbonyl and the phenylthio groups is a prime site for functionalization. The electron-withdrawing nature of the adjacent carbonyl group and the ability of the sulfur to stabilize an adjacent carbanion make the α-protons acidic and thus removable by a suitable base. This enables a range of substitution reactions. For instance, deprotonation followed by reaction with an electrophile would lead to α-substituted products.
Furthermore, the thioamide functional group, while not present in this compound, provides a close parallel for certain types of functionalization. Thioamides, which are isosteres of amides, are known to be versatile building blocks in organic synthesis. researchgate.net Their functionalization often involves reactions at the thioamide nitrogen or carbon. For example, methods for the direct transamidation of thioamides have been developed, which involve the chemoselective N–C(S) transacylation. nih.gov This proceeds through a site-selective N-tert-butoxycarbonyl activation, which destabilizes the thioamide bond and allows for nucleophilic addition. nih.gov While this compound is an amide and not a thioamide, the principles of activating a related functional group for substitution are relevant.
Research on the functionalization of related thioamides has demonstrated the versatility of this class of compounds. For example, palladium-catalyzed enantioselective α-C–H coupling has been successfully applied to a variety of amines after their conversion to thioamides, allowing for the synthesis of enantioenriched α-aryl piperidines and other aza-heterocycles. nih.gov
Table 1: Examples of Functionalization Reactions on Related Thioamide Scaffolds
| Starting Material Class | Reaction Type | Reagents & Conditions | Product Type | Reference |
| N-Alkyl Thioamides | Enantioselective C-H Arylation | Pd(II) catalyst, 1,4-benzoquinone | α-Aryl Amines | nih.gov |
| N-mono-Boc-thioamides | Transamidation (N-C(S) Transacylation) | NaHMDS, Toluene, 23 °C | Substituted Thioamides | nih.gov |
| Secondary N-arylmethyl thioamides | Dianion Formation & Reaction | n-BuLi, then Thioformamide/Iodine | 5-Amino-2-thiazolines | nih.gov |
Cycloaddition Reactions and Intramolecular Processes (e.g., benzothiopyran formation)
While specific cycloaddition reactions involving this compound as a primary substrate are not prominently described in the literature, its structural features suggest potential for intramolecular cyclization, a common strategy for synthesizing heterocyclic systems. The formation of benzothiopyran derivatives from suitable precursors is a well-established process in organic chemistry.
Intramolecular cyclization reactions often proceed via the formation of a reactive intermediate that can attack an aromatic ring. In the case of this compound, cyclization to form a benzothiopyran-type structure would likely involve the generation of a reactive species at the α-carbon that could then undergo an intramolecular electrophilic or radical substitution onto the phenyl ring of the phenylthio group.
Studies on related N-phenyl-2-(phenylsulfanyl)acetamide have provided insights into the conformational aspects that would be relevant for such cyclizations. nih.gov For a cyclization to occur, the molecule must adopt a conformation that brings the reactive center and the aromatic ring into proximity.
The synthesis of thiadiazine 1-oxides through intramolecular cyclization of 2-N-cyano-sulfonimidoyl amides demonstrates a related transformation where an amide-containing side chain cyclizes onto a sulfur-bearing aromatic ring system. acs.org Although the starting material and the resulting heterocycle are different, the underlying principle of an intramolecular cyclization involving a sulfur atom and an amide side chain is analogous.
Furthermore, reactions involving thioamide dianions with thioformamides have been shown to lead to the formation of 5-amino-2-thiazolines and 5-aminothiazoles through an intramolecular cyclization pathway. nih.gov This highlights the propensity of sulfur- and nitrogen-containing intermediates to form heterocyclic rings.
The potential for this compound to undergo a Pummerer-type rearrangement followed by cyclization could also be a pathway to benzothiopyran derivatives under appropriate oxidative conditions. The Pummerer reaction involves the conversion of a sulfoxide to an α-acyloxy thioether, which could serve as an electrophilic species for an intramolecular Friedel-Crafts-type reaction.
While direct experimental evidence for the formation of benzothiopyrans from this compound is lacking in the reviewed literature, the fundamental principles of intramolecular cyclization reactions suggest that this class of compounds could serve as precursors to such heterocyclic systems under the appropriate reaction conditions.
Applications in Advanced Organic Synthesis
N,N-Dimethyl-2-phenylsulfanylacetamide as a Synthon for Complex Organic Molecules
There is a lack of documented evidence in the scientific literature demonstrating the use of this compound as a synthon for the construction of complex organic molecules. While related α-thioacetamides have been employed in organic synthesis, specific examples and detailed research findings concerning the title compound are not available.
Role in Catalysis and Ligand Design for Metal-Mediated Transformations
No published research specifically details the role of this compound in catalysis or as a ligand in metal-mediated transformations. The potential for the sulfur atom to coordinate with metal centers exists in principle, but there are no studies that have explored or established this application.
Utility as a Building Block in Heterocyclic Synthesis
The utility of this compound as a direct building block for the synthesis of heterocyclic compounds has not been reported in the peer-reviewed scientific literature. While the structural motifs present in the molecule could theoretically be incorporated into various heterocyclic systems, no specific methodologies or reaction schemes have been published.
Future Research Directions and Perspectives
Development of Green and Efficient Synthetic Methodologies
The synthesis of amides and thioethers is fundamental in organic chemistry, and there is a continuous drive towards developing more sustainable and efficient methods. nih.govresearchgate.net Future research on N,N-dimethyl-2-phenylsulfanylacetamide will likely focus on greener synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Current industrial syntheses of similar acetamides often involve multi-step processes that may use hazardous reagents. archivepp.com A promising area of research is the development of one-pot syntheses from readily available starting materials. For instance, the direct amidation of carboxylic acids is a more atom-economical approach compared to traditional methods that require the activation of the carboxylic acid. researchgate.net Research into catalytic direct amidation, potentially using earth-abundant metal catalysts, could lead to more efficient and sustainable production of this compound. nih.gov
Furthermore, the principles of green chemistry can be applied to the synthesis of the thioether linkage. nih.gov This could involve exploring solvent-free reaction conditions or the use of recyclable catalysts. The development of tandem reactions, where the amide and thioether bonds are formed in a single, continuous process, would represent a significant advancement in the synthesis of this and related molecules. nih.gov
| Green Synthesis Strategy | Potential Advantages | Relevant Research Area |
| Catalytic Direct Amidation | High atom economy, reduced waste | Homogeneous and heterogeneous catalysis |
| Solvent-Free Synthesis | Reduced environmental impact, lower cost | Mechanochemistry, solid-state synthesis |
| Flow Chemistry | Improved safety, scalability, and control | Continuous manufacturing processes acs.org |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme-catalyzed synthesis nih.govresearchgate.net |
Advanced Computational Predictions for Novel Reactivity and Selectivity
The advent of powerful computational tools offers unprecedented opportunities to predict and understand the chemical behavior of molecules like this compound. nih.gov Future research will undoubtedly leverage these tools to explore its reactivity and selectivity in greater detail.
Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict the stability of intermediates, and rationalize observed selectivities. nih.gov This can be particularly useful in designing novel synthetic routes or in predicting the outcome of reactions under different conditions. For instance, computational studies could help in identifying the most effective catalysts for the green synthesis methodologies mentioned in the previous section.
Moreover, the rise of machine learning in chemistry presents exciting prospects. nih.govrsc.orgarxiv.org By training algorithms on existing experimental data, it may become possible to predict the properties and reactivity of this compound with a high degree of accuracy. This could accelerate the discovery of new applications for this compound by enabling the rapid screening of its potential in various chemical transformations. The synergy between computational modeling and experimental work will be crucial in this regard, with computational predictions guiding experimental design and experimental results feeding back to refine the computational models. researchgate.net
| Computational Approach | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Design of more efficient synthetic routes |
| Molecular Dynamics (MD) | Simulation of conformational dynamics | Understanding of structure-property relationships |
| Machine Learning (ML) | Prediction of reactivity and properties | Accelerated discovery of new applications nih.govrsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of interactions with biological systems | Insights into potential bioactivities |
Exploration of this compound in Materials Chemistry Precursors
The presence of both a thioether and an amide group makes this compound an interesting candidate as a precursor for novel functional materials. hsu.ac.ir Polyamides are a class of polymers known for their excellent mechanical and thermal properties, and the incorporation of thioether linkages can introduce additional functionalities. aerosusa.comderunnylon.com
Future research could explore the use of this compound or its derivatives as monomers in polymerization reactions. The thioether group could impart properties such as improved solubility, altered thermal stability, or the ability to coordinate with metal ions. rsc.orgacs.org This could lead to the development of new high-performance polymers with applications in areas such as optical films, membranes, or as biomaterials. hsu.ac.irnih.gov For example, polyamides containing thioether linkages have been shown to exhibit high solubility and good thermal stability, making them suitable for processing into optical films. hsu.ac.ir
Furthermore, the sulfur atom in the thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone, providing a handle for further functionalization of the resulting polymer. This opens up possibilities for creating materials with tunable properties. The development of polyamides from monomers containing both amide and thioether functionalities is an active area of research, and this compound could serve as a valuable building block in this field. acs.orgrsc.org
| Potential Material Application | Role of this compound | Key Properties |
| High-Performance Polyamides | Monomer or co-monomer | Enhanced thermal stability, improved solubility hsu.ac.iraerosusa.com |
| Functional Membranes | Polymer precursor | Selective permeability, chemical resistance |
| Biomaterials | Building block for biocompatible polymers | Biocompatibility, biodegradability nih.gov |
| Metal-Coordinating Polymers | Ligand-containing monomer | Catalytic activity, sensing capabilities rsc.org |
Cross-Disciplinary Research at the Interface of Organic Chemistry and Computational Science
The future of chemical research lies in the convergence of different scientific disciplines. For a molecule like this compound, the interface between organic chemistry and computational science is particularly promising. researchgate.net The synergy between these two fields can accelerate the pace of discovery and innovation.
Organic chemists can synthesize novel derivatives of this compound and test their properties, while computational scientists can use this experimental data to build and refine predictive models. rsc.org This iterative process of synthesis, characterization, and computational modeling can lead to a deeper understanding of the structure-property relationships of this class of compounds.
For example, a collaborative approach could be used to design new catalysts for the synthesis of this compound, predict the properties of polymers derived from it, and even explore its potential interactions with biological systems. nih.govnih.gov This cross-disciplinary approach will be essential for unlocking the full potential of this compound and for driving innovation in both organic chemistry and materials science.
| Cross-Disciplinary Area | Potential Research Focus | Expected Impact |
| Chemoinformatics | Development of QSAR models | Prediction of biological activity nih.gov |
| Catalyst Design | In silico screening of potential catalysts | More efficient and sustainable synthesis nih.govresearchgate.net |
| Polymer Informatics | Prediction of polymer properties | Rational design of new materials acs.org |
| Systems Chemistry | Understanding complex reaction networks | Discovery of novel reaction pathways |
Q & A
Q. What are the standard synthetic routes for N,N-dimethyl-2-phenylsulfanylacetamide, and how are reaction conditions optimized for yield and purity?
The compound is typically synthesized via nucleophilic substitution or amide coupling. A common method involves reacting phenylsulfanylacetic acid derivatives with dimethylamine in the presence of a dehydrating agent (e.g., thionyl chloride) to form the amide bond . Key parameters include temperature (often 0–5°C to minimize side reactions), pH control (neutral to slightly basic), and stoichiometric ratios of reagents. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- ¹H/¹³C NMR : Signals at δ 2.8–3.1 ppm (N–CH₃ groups) and δ 7.2–7.5 ppm (aromatic protons) confirm the dimethylamide and phenylsulfanyl moieties .
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C–S bond) validate functional groups .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 239 (calculated for C₁₀H₁₃NOS) confirms the molecular weight .
Q. How is purity assessed for this compound, and what analytical thresholds are considered acceptable in research settings?
Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm), requiring ≥95% purity for biological assays. Residual solvents (e.g., DMF, THF) are quantified using gas chromatography (GC) and must comply with ICH Q3C guidelines (<1000 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies in bioactivity (e.g., antimicrobial efficacy) may arise from variations in assay protocols (e.g., bacterial strains, inoculum size) or compound solubility. Standardized protocols, such as CLSI guidelines for MIC testing, and solvent controls (DMSO ≤1% v/v) are critical. Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) mitigate false positives .
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?
Molecular docking using software like AutoDock Vina or Schrödinger Suite identifies potential binding sites. The acetamide group often forms hydrogen bonds with enzyme active sites (e.g., kinases), while the phenylsulfanyl moiety engages in hydrophobic interactions. Validation requires correlation with experimental IC₅₀ values and mutagenesis studies .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
Scale-up issues include exothermic reactions (controlled via jacketed reactors) and byproduct formation (e.g., sulfoxides). Continuous flow systems improve heat dissipation, and catalysts like DMAP enhance amidation efficiency. Process analytical technology (PAT) ensures real-time monitoring .
Q. How do structural modifications (e.g., halogenation or sulfonyl substitution) impact the compound’s physicochemical and pharmacological properties?
Adding electron-withdrawing groups (e.g., –Cl) increases metabolic stability but may reduce solubility. Sulfonyl substitutions enhance hydrogen-bonding capacity, improving target affinity. Quantitative structure-activity relationship (QSAR) models guide rational design .
Data Interpretation and Experimental Design
Q. What experimental controls are essential when studying the compound’s enzyme inhibition potential?
Q. How are crystallographic data used to resolve ambiguities in the compound’s three-dimensional structure?
Single-crystal X-ray diffraction confirms bond angles, torsion angles, and packing interactions. For example, the dihedral angle between the phenyl and acetamide groups (typically 15–25°) influences conformational stability. Discrepancies between computational and experimental data are resolved via Hirshfeld surface analysis .
Q. What methodologies validate the compound’s stability under varying storage conditions (e.g., pH, temperature)?
Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. LC-MS identifies degradation products (e.g., hydrolysis to phenylsulfanylacetic acid). Buffered solutions (pH 7.4) and inert atmospheres (N₂) prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
